molecular formula C15H10O2 B095950 4-Phenylcoumarin CAS No. 15185-05-4

4-Phenylcoumarin

Cat. No. B095950
CAS RN: 15185-05-4
M. Wt: 222.24 g/mol
InChI Key: SAZHWFFOFMSQPA-UHFFFAOYSA-N
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Description

4-Phenylcoumarin is a chemical compound with the molecular formula C15H10O2 . It is a type of coumarin, which is a class of phenolic compounds . Coumarins are found in many plants and have a wide range of biological activities, such as anti-bacterial, anti-cancer, anti-viral, anti-hypertensive, anti-inflammatory, anti-arrhythmia, anti-osteoporosis, and anti-asthma .


Synthesis Analysis

4-Phenylcoumarin can be synthesized by direct esterification of phenols with phenylpropiolic and cinnamic acids, using a compound with Preyssler structure (H14P5NaW30O110) as a heterogeneous catalyst under solvent-free reaction conditions, at 130°C, in a short reaction time (2 hours) .


Molecular Structure Analysis

The molecular structure of 4-Phenylcoumarin consists of a coumarin core with a phenyl group attached . The average mass of the molecule is 222.239 Da and the monoisotopic mass is 222.068085 Da .


Chemical Reactions Analysis

In terms of chemical reactions, 4-Phenylcoumarin has been studied for its antioxidative activity. The study revealed that the chemical bonds established by the phenyl group of 4-Phenylcoumarin are responsible for the chemisorption on the steel surface .

Scientific Research Applications

  • HIV Transcription Inhibitors : Natural 4-phenylcoumarins isolated from Marila pluricostata and their derivatives show potential in inhibiting HIV transcription and Tat function. This is mainly due to their ability to act as NF-kappaB inhibitors and Tat antagonists, suggesting their usefulness in treating HIV infections as viral transcription inhibitors (Bedoya et al., 2005).

  • Uncoupling Behavior in Spinach Chloroplasts : Studies on 4-Phenylcoumarins isolated from Exostema caribaeum and Hintonia latiflora, and their derivatives, demonstrated uncoupling effects in spinach chloroplasts. These compounds inhibited ATP synthesis and proton uptake while enhancing basal and phosphorylating electron transport (Calera et al., 1996).

  • Cancer Chemopreventive Agents : In the search for anti-tumor-promoting agents, 4-phenylcoumarins from Calophyllum inophyllum demonstrated inhibitory effects on Epstein–Barr virus early antigen activation. These compounds, particularly calocoumarin-A, showed significant activity in an in vivo mouse skin tumor promotion test, indicating their potential as cancer chemopreventive agents (Itoigawa et al., 2001).

  • Antioxidant Properties : Research on the structure-activity relationship of hydroxy 4-phenyl coumarins, including 7,8-dihydroxy-4-phenyl coumarin, revealed good antioxidant activity. Quantum chemical calculations were used to study their influence on antioxidant activity, indicating their potential as therapeutic agents for conditions characterized by free radical overproduction (Veselinovic et al., 2014).

  • Anti-inflammatory Activity : Studies on 4-arylcoumarins from endophytic Streptomyces aureofaciens CMUAc130 showed in vitro anti-inflammatory action. These compounds modulated inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression in lipopolysaccharide-induced murine macrophage RAW 264.7 cells, suggesting their potential as anti-inflammatory agents (Taechowisan et al., 2007).

properties

IUPAC Name

4-phenylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O2/c16-15-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)17-15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZHWFFOFMSQPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenylcoumarin

CAS RN

15185-05-4
Record name 4-Phenylcoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015185054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-PHENYLCOUMARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13O55K0UYE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,150
Citations
A Kumar, BK Singh, R Tyagi, SK Jain… - Bioorganic & medicinal …, 2005 - Elsevier
… geometry of 7,8-diacetoxy-4-phenylcoumarin (2) (Fig. 6) is … 5,7-diacetoxy-4-phenylcoumarin derivatives are almost similar … 3) and 5,7-diacetoxy-4-phenylcoumarin (4) are similar to those …
Number of citations: 94 www.sciencedirect.com
IA Rosa, L de Almeida, KF Alves, MJ Marques… - Medicinal Chemistry …, 2017 - Springer
Eight coumarin derivatives (2–8) were synthesized from 7-hydroxy-4-phenylcoumarin 1 and were evaluated for their in vitro leishmanicidal activity against promastigote and amastigote …
Number of citations: 11 link.springer.com
AF Kassem, RZ Batran, EMH Abbas… - European Journal of …, 2019 - Elsevier
… 4-phenylcoumarin scaffold and the flavonid structural core to develop new modified 4-phenylcoumarin-… We report herein the synthesis of new 4-phenylcoumarin derivatives hybridized …
Number of citations: 17 www.sciencedirect.com
K Das, UC Sinha, DD Narkhede, PR Iyer… - … Section C: Crystal …, 1991 - scripts.iucr.org
… In the process of synthesizing a naturally occurring 4-phenylcoumarin derivative, the title compound was obtained. In order to study the orientations of the methyl groups and the H atoms…
Number of citations: 3 scripts.iucr.org
M Pişkin, M Durmuş, M Bulut - Inorganica Chimica Acta, 2011 - Elsevier
… The synthesis of tetra- and octa-(7-oxy-3-methyl-4-phenylcoumarin)-substituted indium(III) … substituted with 7-oxy-3-methyl-4-phenylcoumarin are described for the first time in this study. …
Number of citations: 37 www.sciencedirect.com
N Márquez, R Sancho, LM Bedoya, J Alcamí… - Antiviral research, 2005 - Elsevier
Coumarins and structurally related compounds have been recently shown to inhibit replication of human immunodeficiency virus (HIV) and thus, exhibit a therapeutic potential. In this …
Number of citations: 87 www.sciencedirect.com
MVS Prasad, K Chaitanya, N UdayaSri… - Journal of Molecular …, 2013 - Elsevier
… of 7-hydroxy-4-phenylcoumarin and 5,7-dihydroxy-4-phenylcoumarin. The calculated UV–… of 7-hydroxy-4-phenylcoumarin and 5,7-dihydroxy-4-phenylcoumarin. The results obtained in …
Number of citations: 14 www.sciencedirect.com
DP Chakraborty, D Chatterji - The Journal of Organic Chemistry, 1969 - ACS Publications
… The present paper relates to the structure of a new 4-phenylcoumarin named mesuagin (II) … 5,7-Dihydroxy-4-phenylcoumarin (VII).—The ethereal layer left afterwashing with bicarbonate …
Number of citations: 41 pubs.acs.org
RZ Batran, AF Kassem, EMH Abbas… - Bioorganic & Medicinal …, 2018 - Elsevier
… In this study, new 4-phenylcoumarin derivatives were developed for cytotoxic assessment against human breast cancer cell line MCF-7. Cytotoxic effect of the synthesized compounds …
Number of citations: 35 www.sciencedirect.com
M Pişkin, M Durmuş, M Bulut - Spectrochimica Acta Part A: Molecular and …, 2012 - Elsevier
… -4-phenylcoumarin group … -4-phenylcoumarin substituted zinc(II) phthalocyanine complexes were reported by our earlier work [28]. When compared to 7-oxy-3-methyl-4-phenylcoumarin …
Number of citations: 16 www.sciencedirect.com

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